Amfetaminil

Vue d'ensemble

Description

L’amfétaminil, également connu sous le nom d’amphetaminil, de N-cyanobenzylamphetamine et d’AN-1, est un médicament stimulant dérivé de l’amphétamine. Il a été développé dans les années 1970 et utilisé pour le traitement de l’obésité, du trouble déficitaire de l’attention avec hyperactivité (TDAH) et de la narcolepsie. il a été largement retiré de l’usage clinique en raison de problèmes d’abus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’amfétaminil implique la formation d’une base de Schiff entre l’amphétamine et le benzaldéhyde, ce qui donne la benzalamphetamine. Cet intermédiaire subit ensuite une attaque nucléophile par un anion cyanure sur l’imine, similaire à la réaction de Strecker, pour produire de l’amfétaminil .

Méthodes de production industrielle

Les méthodes de production industrielle de l’amfétaminil ne sont pas bien documentées dans le domaine public. L’approche générale impliquerait de mettre à l’échelle les méthodes de synthèse en laboratoire, de s’assurer que les conditions de réaction sont optimisées pour une production à grande échelle et de mettre en œuvre des étapes de purification pour obtenir la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

L’amfétaminil subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’amfétaminil peut être oxydé pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’amfétaminil en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule d’amfétaminil.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites d’amfétaminil.

Applications de la recherche scientifique

L’amfétaminil a été étudié pour ses effets psychotropes, qui diffèrent nettement de ceux de l’amphétamine. Il a montré une résistance remarquable à l’hydrolyse dans l’eau pure et l’acide chlorhydrique dilué, assurant une stabilité suffisante pour des applications thérapeutiques . Ses applications dans la recherche scientifique comprennent :

Chimie : Utilisé comme composé de référence dans diverses études chimiques.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés stimulantes.

Médecine : Enquête sur ses utilisations thérapeutiques potentielles dans le traitement de l’obésité, du TDAH et de la narcolepsie.

Industrie : Utilisé dans le développement de méthodes analytiques pour le contrôle de la qualité et les tests de stabilité.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Attention-Deficit/Hyperactivity Disorder (ADHD)

Amfetaminil is primarily utilized in the treatment of ADHD. Amphetamines enhance the release of neurotransmitters such as dopamine and norepinephrine, improving attention and focus in individuals with ADHD. Lisdexamfetamine, a prodrug of d-amphetamine, is FDA-approved for this purpose and demonstrates a reduced potential for abuse compared to traditional amphetamines .

1.2 Narcolepsy

The compound is also indicated for the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness. Amphetamines help increase wakefulness and reduce episodes of sudden sleep onset .

1.3 Binge Eating Disorder

Lisdexamfetamine is additionally approved for treating binge eating disorder, showcasing the versatility of amphetamines beyond ADHD and narcolepsy .

Clinical Efficacy in ADHD

A study demonstrated that patients receiving lisdexamfetamine showed significant improvements in ADHD symptoms compared to placebo groups. The unique pharmacokinetic profile allowed for sustained efficacy throughout the day with lower abuse potential .

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) studies have shown that administration of amphetamines increases neuronal activity in specific brain regions associated with attention and motor tasks. For instance, d-amphetamine significantly activated areas involved in auditory processing and motor control during task performance .

Long-Term Effects on Brain Chemistry

Research indicates that repeated amphetamine exposure can lead to neurochemical changes in the brain, including alterations in omega-3 fatty acid levels and oxidative stress markers, which may have implications for long-term use and safety .

Comparative Data Table

Mécanisme D'action

L’amfétaminil agit comme un promédicament de l’amphétamine, ce qui signifie qu’il est métabolisé dans l’organisme pour produire de l’amphétamine. Le mécanisme d’action implique la libération de neurotransmetteurs tels que la dopamine, la noradrénaline et la sérotonine dans le cerveau. Ceci conduit à des concentrations synaptiques accrues de ces neurotransmetteurs, ce qui entraîne des effets stimulants .

Comparaison Avec Des Composés Similaires

Composés similaires

Amphétamine : Le composé parent de l’amfétaminil, connu pour ses effets stimulants.

Méthamphétamine : Un stimulant puissant ayant des effets similaires mais un potentiel d’abus plus élevé.

Méthylphénidate : Utilisé pour le traitement du TDAH, avec un mécanisme d’action différent.

Éphédrine : Un composé naturel ayant des propriétés stimulantes, utilisé dans divers médicaments.

Unicité de l’amfétaminil

L’amfétaminil est unique en raison de sa nature de promédicament, qui lui permet d’être métabolisé en amphétamine dans l’organisme. Cette propriété permet une libération contrôlée du composé actif, ce qui réduit potentiellement le risque d’abus par rapport à l’administration directe d’amphétamine .

Activité Biologique

Amfetaminil, a derivative of amphetamine, is a compound that exhibits significant biological activity, particularly as a central nervous system (CNS) stimulant. Its pharmacological effects are primarily mediated through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound functions similarly to other amphetamines by increasing the levels of monoamine neurotransmitters in the synaptic cleft. The primary mechanisms include:

- Inhibition of Reuptake : this compound inhibits the reuptake of dopamine (DA) and norepinephrine (NE) by acting on the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Vesicular Release : It promotes the release of these neurotransmitters from presynaptic vesicles by reversing the action of vesicular monoamine transporter 2 (VMAT2) .

- Monoamine Oxidase Inhibition : this compound also exhibits weak inhibition of monoamine oxidase (MAO), contributing to increased levels of neurotransmitters .

The net effect is a significant enhancement in dopaminergic and noradrenergic signaling, which is responsible for its stimulant properties.

Pharmacokinetics

This compound is well absorbed through the gastrointestinal tract, with a bioavailability exceeding 75%. Peak plasma concentrations are typically reached within 1-3 hours post-administration . The compound has a high volume of distribution (4 L/kg) and low protein binding (~20%) .

Clinical Applications

This compound has been studied primarily in relation to disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its stimulant effects can lead to improved attention and reduced impulsivity in ADHD patients. However, it also poses risks for dependency and adverse cardiovascular effects .

Case Studies

-

Stimulant-Induced Psychosis :

A case study reported a patient who developed acute psychosis after excessive use of amphetamines. The patient had been prescribed this compound for ADHD but escalated his dosage without medical supervision. Following hospitalization and treatment with antipsychotics, his symptoms improved significantly over five days . -

Long-term Effects on Cardiac Health :

A longitudinal study examined patients with ADHD treated with amphetamines, including this compound. It highlighted potential cardiovascular risks associated with long-term use, particularly in patients with pre-existing conditions .

Research Findings

Recent studies have explored the genetic basis for variability in response to amphetamines, including this compound. A genome-wide association study identified specific genetic markers that correlate with subjective responses to stimulant drugs, indicating that individual genetic profiles may predict treatment outcomes .

Table 1: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability | >75% |

| Volume of Distribution | 4 L/kg |

| Protein Binding | ~20% |

| Peak Plasma Concentration | 1-3 hours |

Table 2: Clinical Findings from Case Studies

| Study Type | Findings |

|---|---|

| Stimulant-Induced Psychosis | Improvement after antipsychotic treatment |

| Long-term Cardiac Effects | Increased cardiovascular risk in long-term users |

Propriétés

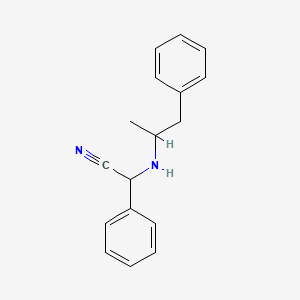

IUPAC Name |

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVTCJKAHYEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864783 | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17590-01-1 | |

| Record name | Amphetaminil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17590-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfetaminil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017590011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetaminil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfetaminil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFETAMINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XU0V77JVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.